2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazopyridine moiety, and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, including the formation of the imidazopyridine core and the subsequent attachment of the azetidinyl and benzodiazole groups. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions to form the imidazopyridine ring . The azetidinyl group can be introduced through nucleophilic substitution reactions, while the benzodiazole ring is typically formed via condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazopyridine core but differ in their substitution patterns and functional groups.
Benzodiazoles: Compounds with a benzodiazole ring structure, which may have different substituents and biological activities.
Azetidinyl Derivatives: Compounds containing the azetidinyl group, which can vary in their overall structure and pharmacological properties.
Uniqueness
2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-24-19-16(6-4-10-21-19)23-20(24)25-11-14(12-25)26-17-7-3-2-5-15(17)22-18(26)13-8-9-13/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZXLJDWIFLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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